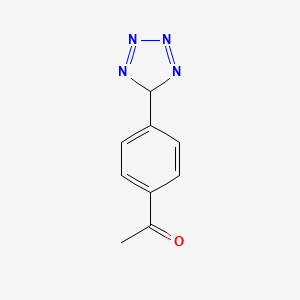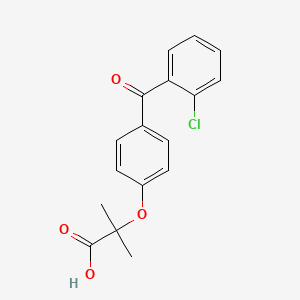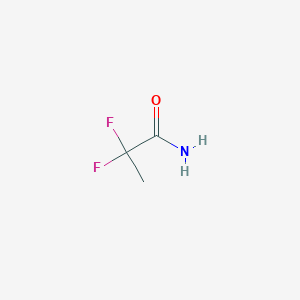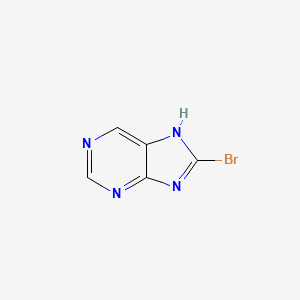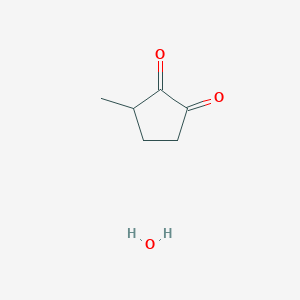
3-Methylcyclopentane-1,2-dione hydrate
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of various natural products , which suggests it may interact with a wide range of biological targets.
Mode of Action
It’s known that this compound can readily form the diketone form in solution , which could potentially interact with its targets.
Biochemical Pathways
It has been used in the synthesis of (-)-curcumanolide a and (-)-curcumalactone , suggesting it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s soluble in ethanol , which could potentially enhance its bioavailability.
Result of Action
Its use in the synthesis of various natural products suggests it may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylcyclopentane-1,2-dione hydrate. For instance, it’s known to be present in some electronic cigarettes , suggesting that its stability and action may be influenced by factors such as temperature and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentane-1,2-dione hydrate can be synthesized through various methods. One common method involves the catalytic reduction of 2-methylcyclopentane-1,3,5-trione over platinum . Another method involves the reaction of 2-butanone with diethyl oxalate in the presence of sodium ethoxide, followed by heating under reflux .
Industrial Production Methods: Industrial production of this compound typically involves the use of renewable feedstocks and adheres to the principles of green chemistry . This ensures that the production process is environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclopentane-1,2-dione hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include platinum for catalytic reduction and sodium ethoxide for substitution reactions . The reactions are typically carried out under controlled conditions, such as heating under reflux or cooling in an ice bath .
Major Products Formed: The major products formed from these reactions include diketone forms and various substituted derivatives .
Scientific Research Applications
3-Methylcyclopentane-1,2-dione hydrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties . In the industry, it is used in the production of flavors and fragrances .
Comparison with Similar Compounds
3-Methylcyclopentane-1,2-dione hydrate is unique due to its specific molecular structure and properties. Similar compounds include 2-methylcyclopentane-1,3-dione and 3,5-dimethyl-1,2-cyclopentanedione . These compounds share some structural similarities but differ in their chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and chemical reactivity make it an important compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-methylcyclopentane-1,2-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2.H2O/c1-4-2-3-5(7)6(4)8;/h4H,2-3H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRTLHIDXJSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635187 | |
| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396995-49-5 | |
| Record name | 3-Methylcyclopentane-1,2-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


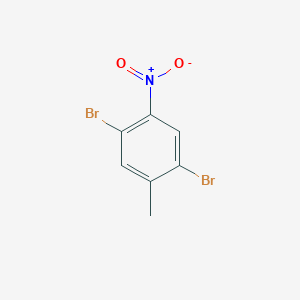
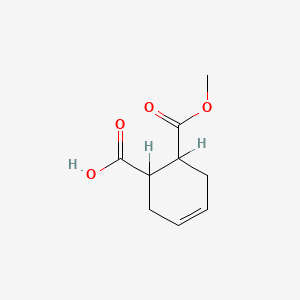
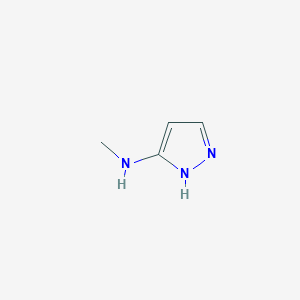
![5-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1603816.png)
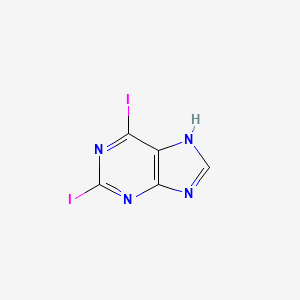

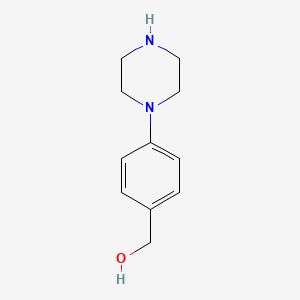
![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)
